3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may involve:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Functionalization: Introduction of chloro groups and other substituents through electrophilic aromatic substitution reactions.
Coupling Reactions: Use of Suzuki-Miyaura coupling to attach the benzoxazole moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki-Miyaura.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dechlorinated derivatives.
Scientific Research Applications
3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with various biological targets, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core and its substituents can modulate the activity of these targets through binding interactions, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
- 2-Propanol, 1,3-dichloro-
Uniqueness
What sets 3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C25H18Cl2N2O2S |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
3,6-dichloro-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C25H18Cl2N2O2S/c1-13(2)14-6-9-20-19(11-14)29-25(31-20)15-4-3-5-17(10-15)28-24(30)23-22(27)18-8-7-16(26)12-21(18)32-23/h3-13H,1-2H3,(H,28,30) |
InChI Key |
DPMDICZOQZFHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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